3-(4-Fluorophenylamino)-3-oxopropanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluoroanilino)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLQUPSDLYAGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252472 | |
| Record name | 3-[(4-Fluorophenyl)amino]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95262-10-5 | |
| Record name | 3-[(4-Fluorophenyl)amino]-3-oxopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95262-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Fluorophenyl)amino]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401252472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Fluorophenylamino 3 Oxopropanoic Acid
Established Synthetic Pathways
The primary and most documented route for the preparation of 3-(4-fluorophenylamino)-3-oxopropanoic acid involves the initial formation of an ester intermediate followed by its subsequent hydrolysis.
Amidation-Hydrolysis Route via Diethyl Malonate and 4-Fluoroaniline (B128567)
This classical approach is a two-step process that first involves the formation of a malonamic acid ester, which is then hydrolyzed to the final carboxylic acid.
The direct reaction of diethyl malonate with anilines, including 4-fluoroaniline, to form the corresponding mono-anilide ester can be challenging. Simply heating the two reactants together often results in low yields and the formation of undesired side products, such as the bis-anilide. google.com To achieve higher yields and greater purity of the desired mono-ester mono-anilide, the use of a stoichiometric amount of an alkali alcoholate is preferred. google.com
The reaction is typically carried out by first forming the alkali salt of the aniline (B41778). This is achieved by reacting the aniline with an alkali metal alcoholate, such as sodium ethoxide, in an appropriate solvent. The subsequent addition of diethyl malonate to this aniline salt facilitates the nucleophilic acyl substitution at one of the ester groups. This method allows the reaction to proceed at significantly lower temperatures, generally between 10°C and 50°C, compared to the high temperatures required for the direct reaction. google.com The use of an alkali alcoholate surprisingly leads to high yields, in some cases exceeding 90%, of the desired mono-ester mono-anilide. google.com
Table 1: Reaction Parameters for the Formation of Malonic Mono-ester Mono-anilides
| Parameter | Condition | Rationale |
| Reactants | Diethyl Malonate, 4-Fluoroaniline | Starting materials for the synthesis. |
| Reagent | Alkali Alcoholate (e.g., Sodium Ethoxide) | Facilitates the formation of the aniline salt, enabling the reaction to proceed at lower temperatures and with higher selectivity for the mono-anilide. google.com |
| Temperature | 10°C to 50°C | Lower reaction temperatures minimize the formation of by-products. google.com |
| Solvent | Inert aliphatic or aromatic hydrocarbons | Provides a suitable medium for the reaction. google.com |
Once the ester intermediate, ethyl 3-(4-fluorophenylamino)-3-oxopropanoate, is formed and isolated, the next step is the hydrolysis of the ester group to the carboxylic acid. This transformation is typically achieved through alkaline hydrolysis, also known as saponification.
The process involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction mixture is usually heated under reflux to ensure the completion of the hydrolysis. google.com The progress of the saponification can be monitored by analytical methods until the ester is fully consumed. Following the hydrolysis, the reaction mixture is acidified, typically with a mineral acid like hydrochloric acid, to a pH of about 2. This protonates the carboxylate salt, leading to the precipitation of the final product, this compound. The solid product can then be collected by filtration, washed, and dried.
Direct Condensation Approaches
While the two-step amidation-hydrolysis route is well-established, direct condensation of malonic acid with 4-fluoroaniline to form this compound in a single step presents a more atom-economical approach. The direct amidation of carboxylic acids with amines is a fundamentally important transformation in organic synthesis. nih.gov In recent years, methods have been developed for the direct N-acylation of anilines with carboxylic acids using various catalysts and conditions. For instance, the use of a deep eutectic solvent like [ChCl][ZnCl2]2 has been shown to act as both a solvent and a catalyst for the N-acylation of anilines with carboxylic acids. nih.gov Another approach involves the use of boronic acid catalysts in combination with a nucleophilic additive like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) to facilitate the dehydrative condensation between carboxylic acids and amines. nih.gov While these methods have been demonstrated for various anilines and carboxylic acids, their specific application to the direct condensation of malonic acid with 4-fluoroaniline to produce this compound would require further investigation and optimization.
Alternative and Analogous Synthetic Strategies
Beyond the primary synthetic routes, other strategies involving different malonic acid derivatives can be employed for N-acylation reactions to generate analogous compounds.
Utility of Malonic Acid Derivatives in N-Acylation Reactions
Malonic acid and its derivatives are versatile reagents in organic synthesis, particularly in N-acylation reactions. One notable method involves the in-situ generation of reactive ketene (B1206846) intermediates from malonic acids. This can be achieved in the presence of a coupling agent (such as HBTU, HATU, or TATU) and a base (like DIPEA or TEA) in solvents like DMF or DMSO. researchgate.net These highly reactive ketenes can then acylate a variety of amines, including peptides, to form the corresponding amides with high efficiency. researchgate.netiucc.ac.il This methodology offers a general approach for N-acylation that could potentially be adapted for the synthesis of this compound or its analogues by selecting the appropriate substituted malonic acid.
Table 2: Comparison of Synthetic Strategies
| Strategy | Description | Advantages | Disadvantages |
| Amidation-Hydrolysis | Two-step process involving the formation of an ester intermediate followed by hydrolysis. | Well-established, can achieve high yields with the use of an alkali alcoholate. google.comgoogle.com | Requires two separate reaction steps. |
| Direct Condensation | Single-step reaction between malonic acid and 4-fluoroaniline. | More atom-economical, potentially simpler procedure. | May require specific catalysts and conditions that need optimization for this particular reaction. nih.govnih.gov |
| Ketene Intermediate | In-situ generation of a reactive ketene from a malonic acid derivative for N-acylation. | High reactivity, applicable to a wide range of amines. researchgate.netiucc.ac.il | Requires the use of coupling agents and specific reaction conditions. |
Transition Metal-Catalyzed N-Arylation Approaches Relevant to Amide Formation
The formation of the N-aryl amide bond is a cornerstone of modern organic synthesis, crucial for the construction of numerous pharmaceuticals, agrochemicals, and materials. nih.gov Transition metal-catalyzed N-arylation reactions, which create a direct bond between a nitrogen atom and an aromatic ring, represent a powerful and versatile strategy for synthesizing compounds like this compound. These methods have largely superseded harsher, classical techniques by offering milder reaction conditions, broader substrate scope, and improved functional group tolerance. wikipedia.org The most prominent and widely utilized approaches are catalyzed by palladium and copper complexes, with nickel-based systems emerging as a notable alternative. escholarship.orgbeilstein-journals.org
These catalytic systems are particularly relevant for the synthesis of this compound through the coupling of a 4-fluorophenyl electrophile (e.g., 4-fluoroiodobenzene, 4-fluorobromobenzene, or a corresponding triflate) with a suitable nitrogen-containing precursor such as malonamic acid (3-amino-3-oxopropanoic acid).
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines or amides with aryl halides and pseudohalides (triflates). wikipedia.org This reaction has become indispensable in synthetic chemistry due to its high efficiency and broad applicability. organic-chemistry.org The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-aryl amide product and regenerate the Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig reaction is highly dependent on the choice of ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical in facilitating the key steps of the catalytic cycle, particularly the reductive elimination step. acs.org
Key Components and Research Findings:
Palladium Precursors: Common sources of palladium include Pd(OAc)₂, Pd₂(dba)₃, and various Pd(0) complexes.
Ligands: A vast array of phosphine-based ligands has been developed. Early generations utilized bidentate phosphines like BINAP and DPPF. wikipedia.org More recent advancements have introduced highly effective monophosphine biaryl ligands such as XPhos, SPhos, and tBuBrettPhos, which exhibit enhanced reactivity, allowing for the coupling of challenging substrates like aryl chlorides under milder conditions. researchgate.net
Bases: A strong, non-nucleophilic base is required to deprotonate the amide substrate. Commonly used bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄).
Substrate Scope: The reaction is compatible with a wide range of aryl and heteroaryl halides and triflates. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step. The methodology has been successfully applied to the N-arylation of a variety of primary and secondary amides. acs.orgnih.gov
Below is a table summarizing representative conditions for the palladium-catalyzed N-arylation of amides, showcasing the evolution and versatility of the catalyst systems.
| Catalyst System | Aryl Halide/Pseudohalide | Amide | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(dba)₂ / BINAP | 2-Bromotoluene | N-Methylacetamide | NaOtBu | Toluene | 80 | 75 |
| Pd(OAc)₂ / Xantphos | 4-Bromobenzonitrile | 2-Pyrrolidinone | Cs₂CO₃ | 1,4-Dioxane | 100 | 88 |
| Pd(OAc)₂ / BrettPhos | 4-Chlorotoluene | N-Methylformamide | K₂CO₃ | t-AmylOH | 110 | 95 |
| Pd₂(dba)₃ / XPhos | 4-Trifluoromethylphenyl nonaflate | N-Methylbenzamide | K₃PO₄ | Toluene | 100 | 91 |
This table presents a curated selection of data from various research findings to illustrate the scope of the reaction. researchgate.netacs.org
Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction)
Copper-catalyzed N-arylation, historically known as the Ullmann condensation or Goldberg reaction, is another fundamental method for constructing aryl-nitrogen bonds. nih.gov While traditional Ullmann conditions required stoichiometric amounts of copper and high temperatures, modern protocols utilize catalytic amounts of a copper salt in the presence of a ligand, allowing the reaction to proceed under significantly milder conditions. beilstein-journals.orgnih.gov
The mechanism is believed to involve the formation of a copper(I) amidate species in situ. This complex then reacts with the aryl halide, likely through an oxidative addition and reductive elimination sequence, to furnish the N-arylated amide. nih.gov The development of effective ligands, such as diamines and amino acids, has been crucial for improving reaction efficiency and expanding the substrate scope. nih.gov
Key Components and Research Findings:
Copper Catalysts: Copper(I) salts like CuI are most commonly employed, though Cu(OAc)₂ and copper powder have also been used. beilstein-journals.orgresearchgate.net
Ligands: Chelating ligands are vital for stabilizing the copper catalyst and promoting the reaction. N,N'-Dimethylethylenediamine (DMEDA), L-proline and its derivatives, and various phenanthrolines are among the most effective ligands discovered. nih.govcolab.ws
Bases: Inorganic bases such as K₃PO₄ and K₂CO₃ are typically used.
Substrate Scope: The reaction works well with aryl iodides and bromides. Electron-deficient aryl halides are generally more reactive. A wide variety of amides, including primary, secondary, and lactams, are suitable coupling partners. nih.gov An advantage of copper-catalyzed systems is their often lower cost compared to palladium catalysts. beilstein-journals.org
The following table provides examples of modern copper-catalyzed N-arylation conditions.
| Catalyst System | Aryl Halide | Amide | Base | Solvent | Temp. (°C) | Yield (%) |
| CuI / L-Proline | Iodobenzene | Benzamide | K₂CO₃ | DMSO | 90 | 92 |
| CuI / DMEDA | 4-Bromotoluene | Acetamide | K₂CO₃ | Toluene | 110 | 85 |
| CuI / (S)-N-Methylpyrrolidine-2-carboxylate | 4-Iodoanisole | 2-Pyrrolidinone | K₃PO₄ | DMSO | 110 | 95 |
| Cu(OAc)₂ / Pyridine | Phenylboronic Acid | Trifluoroacetamide | TEA | CH₂Cl₂ | RT | 82 |
This table synthesizes data from multiple sources to demonstrate typical reaction conditions for copper-catalyzed N-arylation. nih.govresearchgate.net
Nickel-Catalyzed N-Arylation
More recently, nickel has emerged as a cost-effective and powerful catalyst for C-N cross-coupling reactions. Nickel-based systems can often couple less reactive aryl chlorides and offer unique reactivity profiles. escholarship.org Some modern approaches combine nickel catalysis with photoredox catalysis, a strategy that uses visible light to promote key steps in the catalytic cycle. escholarship.orgdigitellinc.com This dual catalytic system can facilitate challenging C-N reductive elimination from a Ni(II) intermediate by oxidizing it to a more reactive Ni(III) species, allowing the reaction to proceed under exceptionally mild conditions and with weak inorganic bases. digitellinc.com This makes it an attractive method for the late-stage functionalization of complex molecules containing sensitive functional groups. escholarship.org
Reactivity and Derivatization Chemistry of 3 4 Fluorophenylamino 3 Oxopropanoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group in 3-(4-fluorophenylamino)-3-oxopropanoic acid is a primary site for derivatization, allowing for the formation of amides, esters, and acyl halides through various synthetic methodologies.
Amide Formation via Coupling Reagents (e.g., TBTU, DIPEA)
The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry, often facilitated by coupling reagents to enhance the reactivity of the carboxyl group. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are commonly employed for this purpose.
The reaction proceeds through the activation of the carboxylic acid by TBTU, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the corresponding amide. The role of DIPEA is to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation. While specific studies on this compound are not prevalent, the reactivity of similar N-aryl-β-alanine derivatives suggests that this transformation would proceed efficiently.
Table 1: Representative Amide Formation Reaction This table is illustrative and based on typical reactions of similar compounds.
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Product |
| This compound | Aniline (B41778) | TBTU | DIPEA | DMF | N-phenyl-3-(4-fluorophenylamino)-3-oxopropanamide |
Esterification Reactions
Esterification of this compound can be achieved through several methods. The classical Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. The reaction is reversible and often requires the removal of water to drive it to completion.
Alternatively, esterification can be performed under milder conditions using alkyl halides in the presence of a base. This method involves the deprotonation of the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide. The synthesis of mono-substituted malonic acid half oxyesters (SMAHOs) often utilizes such methods, indicating the feasibility for the target compound. beilstein-journals.org
Formation of Acyl Halides
Acyl halides are highly reactive carboxylic acid derivatives that serve as versatile intermediates in organic synthesis. They are typically prepared by treating the carboxylic acid with a halogenating agent. libretexts.org Common reagents for the synthesis of acyl chlorides include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). chemguide.co.uk For the formation of acyl bromides, phosphorus tribromide (PBr₃) is often used. libretexts.orglibretexts.org
The reaction of this compound with one of these reagents would be expected to readily convert the carboxylic acid moiety into the corresponding acyl halide. These resulting acyl halides are significantly more reactive than the parent carboxylic acid and can be used to synthesize a variety of other derivatives, such as esters and amides, under milder conditions. libretexts.org
Reactivity of the Methylene (B1212753) Group
The methylene group (-CH₂-) in this compound is situated between two electron-withdrawing groups (a carbonyl group and a carboxylic acid group), rendering the protons on this carbon acidic. This "active methylene" character is a key feature of its reactivity.
Role as a Reactive Methylene Compound in Condensation Reactions and Heterocyclic Synthesis
The acidic nature of the methylene protons allows for the formation of a stabilized carbanion (enolate) in the presence of a base. This enolate is a potent nucleophile and can participate in a variety of condensation reactions, such as the Knoevenagel and Claisen condensations. shivajicollege.ac.in These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of more complex molecules.
Furthermore, the active methylene group is a crucial component in the synthesis of various heterocyclic systems. researchgate.net By reacting with suitable electrophiles, often containing two reactive centers, the active methylene group can act as a three-carbon building block for the construction of diverse ring structures.
Formation of Complex Molecular Architectures and Heterocyclic Systems
The dual reactivity of this compound, possessing both an electrophilic center at the carboxyl group and a nucleophilic center at the active methylene group, makes it a valuable precursor for the synthesis of complex molecular architectures and heterocyclic compounds.
For instance, the enolate generated from the active methylene group can react with various electrophiles to build intricate carbon skeletons. Subsequent intramolecular reactions involving the carboxylic acid or its derivatives can then lead to the formation of cyclic structures. The versatility of active methylene compounds in heterocyclic synthesis is well-documented, with their use in the preparation of pyridines, pyrimidines, pyrazoles, and other important ring systems. researchgate.net While direct examples with this compound are not extensively reported, the known reactivity of N-aryl-β-ketoamides and malonamic acid derivatives strongly suggests its potential as a precursor for a wide range of complex and heterocyclic molecules.
Cyclization Reactions to Yield Substituted Malonamic Acid Derivatives
The structure of this compound is amenable to intramolecular cyclization to form heterocyclic structures, particularly four-membered β-lactam (azetidinone) rings. This type of reaction is a cornerstone in the synthesis of numerous biologically active compounds. The general principle involves the formation of a new bond between the nitrogen of the fluorophenylamino group and the carbonyl carbon of the carboxylic acid group, or a derivative thereof, leading to a cyclic amide.
While direct cyclization of the acid itself can be challenging, derivatives of this compound readily undergo cyclization. For instance, in pathways for the synthesis of the cholesterol-lowering drug Ezetimibe, structurally similar precursors are cyclized to form the core azetidinone ring. A common strategy involves activating the carboxylic acid group and then inducing ring closure. In a related synthesis, a propanoic acid ethyl ester derivative is cyclized under the influence of reagents like N,O-Bis(trimethylsilyl)acetamide (BSA), which acts as a silylating agent, and a fluoride source such as tetrabutylammonium fluoride (TBAF). The silylating agent facilitates the reaction, and the fluoride ion acts as a catalyst for the cyclization.
The reaction proceeds via the formation of a β-(substituted-amino)amide, which then undergoes ring closure to yield the β-lactam structure. This transformation is a critical step in building the azetidinone core, a key pharmacophore in many antibiotics and other therapeutic agents.
Table 1: Reagents in Cyclization Reactions
| Reagent | Role in Reaction |
|---|---|
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Silylating agent to activate the substrate |
| Tetrabutylammonium fluoride (TBAF) | Cyclization catalyst |
This table summarizes common reagents used in the cyclization of β-amino acid derivatives to form azetidinone rings, as described in synthetic procedures for related compounds.
Incorporation into Multistep Synthesis Pathways for Advanced Intermediates
The utility of this compound and its close analogs extends to their role as key building blocks in the multistep synthesis of complex molecules, most notably pharmaceutical compounds like Ezetimibe. In these synthetic routes, the compound serves as an advanced intermediate that introduces the crucial 4-fluorophenyl group and the foundational carbon chain that will ultimately become part of the final heterocyclic ring system.
The synthesis of Ezetimibe provides a clear example of this application. An improved process for its preparation involves the condensation of a derivative of 5-(4-Fluorophenyl)-5-oxopentanoic acid with a chiral auxiliary, followed by reduction. This intermediate is then condensed with an imine containing another 4-fluorophenyl group. The resulting linear molecule, which contains the core structure derived from the initial acid, is then cyclized to form the β-lactam ring of Ezetimibe.
This strategic incorporation highlights the importance of such fluorinated propanoic acid derivatives in convergent synthesis, where different fragments of a complex molecule are synthesized separately and then joined together. The 4-fluorophenyl moiety is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. Therefore, compounds like this compound are valuable starting points for introducing this group into a target molecule.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| N,O-Bis(trimethylsilyl)acetamide (BSA) |
| Tetrabutylammonium fluoride (TBAF) |
| Ezetimibe |
| 5-(4-Fluorophenyl)-5-oxopentanoic acid |
| Chloroacetyl chloride |
Spectroscopic Characterization of 3 4 Fluorophenylamino 3 Oxopropanoic Acid and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of 3-(4-Fluorophenylamino)-3-oxopropanoic acid is characterized by a series of absorption bands that confirm the presence of its key structural features: a carboxylic acid, a secondary amide, and a para-substituted fluorinated aromatic ring.
The carboxylic acid group gives rise to a very broad absorption band for the O-H stretching vibration, typically observed between 2500 and 3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp peak in the range of 1700-1725 cm⁻¹.
The secondary amide functional group displays a characteristic N-H stretching vibration as a sharp to moderately broad band around 3300-3350 cm⁻¹. The amide carbonyl (C=O) stretch, known as the Amide I band, is a very intense absorption typically found between 1650 and 1680 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching, appears around 1530-1570 cm⁻¹.
The aromatic ring shows C-H stretching vibrations just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) and C=C in-ring stretching vibrations as a series of bands in the 1450-1600 cm⁻¹ region. The para-substitution pattern is often indicated by a sharp band in the 810-840 cm⁻¹ range due to out-of-plane C-H bending. Furthermore, the strong C-F bond gives rise to a characteristic stretching absorption in the fingerprint region, typically between 1210 and 1230 cm⁻¹.
Table 1: Predicted FT-IR Band Assignments for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3350-3300 | N-H Stretch | Secondary Amide |
| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |
| 3100-3030 | Aromatic C-H Stretch | Aromatic Ring |
| 2950-2850 | Aliphatic C-H Stretch | Methylene (B1212753) (-CH₂-) |
| 1725-1700 | C=O Stretch | Carboxylic Acid |
| 1680-1650 | Amide I (C=O Stretch) | Secondary Amide |
| 1600-1450 | C=C Stretch (in-ring) | Aromatic Ring |
| 1570-1530 | Amide II (N-H Bend + C-N Stretch) | Secondary Amide |
| 1230-1210 | C-F Stretch | Aryl Fluoride |
| 840-810 | C-H Out-of-Plane Bend | para-Substituted Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can deduce the connectivity and chemical environment of each atom.
The ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic, methylene, amide, and carboxylic acid protons.
The two aromatic protons ortho to the amine group and the two protons meta to the amine group are chemically equivalent due to symmetry. However, due to coupling with the ¹⁹F atom, they exhibit a complex splitting pattern. The spectrum for the aromatic region often appears as a pair of doublets or a doublet of doublets, typically in the range of 7.0-7.6 ppm. The protons ortho to the fluorine (meta to the NH group) will show coupling to the adjacent proton and a weaker coupling to the fluorine atom.
The methylene (-CH₂-) protons are situated between the amide and carboxylic acid carbonyl groups, resulting in a deshielded signal that typically appears as a sharp singlet around 3.4-3.6 ppm. The protons of the N-H (amide) and O-H (acid) groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on solvent, concentration, and temperature, but are typically found downfield, around 8.5-9.5 ppm for the N-H proton and above 10 ppm for the O-H proton.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | N/A |
| Amide (-NH-) | 8.5 - 9.5 | Broad Singlet | N/A |
| Aromatic H (ortho to -NH) | 7.4 - 7.6 | Doublet of Doublets (or Multiplet) | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 4-5 Hz |
| Aromatic H (meta to -NH) | 7.0 - 7.2 | Doublet of Doublets (or Multiplet) | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 8-9 Hz |
| Methylene (-CH₂-) | 3.4 - 3.6 | Singlet | N/A |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct carbon signals are expected.
The carbonyl carbons of the carboxylic acid and the amide are the most deshielded, appearing furthest downfield, typically in the 165-175 ppm range. The aromatic carbons appear between 115 and 140 ppm. The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling (¹J(C,F)) and its chemical shift will be significantly influenced by the fluorine's high electronegativity, appearing around 155-160 ppm. The other aromatic carbons will also show smaller C-F couplings. The ipso-carbon (bonded to the nitrogen) is expected around 133-135 ppm, while the carbons ortho and meta to the fluorine will have distinct chemical shifts. The methylene (-CH₂-) carbon signal is expected in the aliphatic region, typically around 40-45 ppm.
Table 3: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 170 - 175 |
| Amide (C=O) | 165 - 170 |
| Aromatic C-F | 155 - 160 (d, ¹J(C,F) ≈ 240-250 Hz) |
| Aromatic C-N (ipso) | 133 - 135 |
| Aromatic C-H (ortho to -NH) | 121 - 123 (d, ³J(C,F) ≈ 8-9 Hz) |
| Aromatic C-H (meta to -NH) | 115 - 117 (d, ²J(C,F) ≈ 22-23 Hz) |
| Methylene (-CH₂-) | 40 - 45 |
¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. huji.ac.il Since ¹⁹F has a natural abundance of 100% and a large chemical shift range, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift is typically reported relative to a standard like CFCl₃. For a fluorine atom on a benzene (B151609) ring, the chemical shift is generally observed in the range of -110 to -125 ppm. This signal would be split into a multiplet, often a triplet of triplets, due to coupling with the two ortho-protons (³J(H,F) ≈ 8-9 Hz) and the two meta-protons (⁴J(H,F) ≈ 4-5 Hz). thermofisher.com
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural confirmation.
For this compound (C₉H₈FNO₃), the calculated molecular weight is 197.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 197.
The molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways would include:
Loss of water (-18 Da): From the carboxylic acid group, leading to a fragment at m/z = 179.
Loss of a carboxyl group (-45 Da): Cleavage of the -COOH group, resulting in a fragment at m/z = 152.
Amide bond cleavage: Scission of the C-N bond can lead to the formation of the 4-fluoroaniline (B128567) cation at m/z = 111 or the acylium ion at m/z = 87.
Decarboxylation (-44 Da): Loss of CO₂ from the parent ion, giving a peak at m/z = 153.
Analysis of these fragment ions allows for the verification of the different structural components of the molecule.
X-ray Diffraction Studies for Solid-State Structural Elucidation
Studies on derivatives containing fluorophenyl and amino groups have successfully used SC-XRD to confirm molecular structures and analyze their packing in the crystal lattice. For instance, the analysis of (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol revealed a monoclinic crystal system with the space group P21/n. bohrium.com Similarly, the crystal structure of 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile was also determined to be monoclinic (space group P 21/n). rjlbpcs.com These examples demonstrate that SC-XRD provides unambiguous structural confirmation.
For this compound, an SC-XRD analysis would be expected to reveal:
The planarity of the fluorophenyl ring and the amide group.
The specific bond lengths of the C-F, C=O, C-N, and C-C bonds, confirming their respective single or double bond character.
The torsion angles between the aromatic ring and the oxopropanoic acid chain.
Crucially, the intermolecular hydrogen bonding network, likely involving the carboxylic acid proton, the amide N-H group, and the carbonyl oxygens. These interactions govern the crystal packing and the macroscopic properties of the solid.
The following table summarizes crystallographic data from related compounds, illustrating the type of information an SC-XRD study of this compound would yield.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol | Monoclinic | P21/n | a = 15.1589 Å, b = 7.4349 Å, c = 15.4287 Å, β = 98.340° | bohrium.com |
| 1-ethyl-2-(ethylamino)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile | Monoclinic | P 21/n | a = 10.9855 Å, b = 10.7286 Å, c = 12.7136 Å, β = 93.545° | rjlbpcs.com |
| 2-Amino-4-(2,5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile | Monoclinic | P21/c | a = 14.641 Å, b = 8.653 Å, c = 16.609 Å, β = 116.34° | eurjchem.com |
| 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- mdpi.comrjlbpcs.comnih.govtriazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.61°, γ = 103.81° | mdpi.com |
Computational Chemistry Investigations of 3 4 Fluorophenylamino 3 Oxopropanoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. For 3-(4-Fluorophenylamino)-3-oxopropanoic acid, DFT calculations serve as the foundation for understanding its intrinsic chemical nature.
Electronic Structure Elucidation
The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. DFT provides a detailed picture of how electrons are distributed within this compound and the energies of its molecular orbitals.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenylamino group, while the LUMO would likely be distributed over the electron-withdrawing oxopropanoic acid moiety. researchgate.netrsc.orgresearchgate.net
Illustrative FMO Data:
| Parameter | Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -1.20 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.65 | High kinetic stability |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. wuxiapptec.comwolfram.com It is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values. wolfram.com
Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. wuxiapptec.com
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. wuxiapptec.com
Green: Denotes areas of neutral or near-zero potential.
In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and carboxyl groups and the fluorine atom, as these are highly electronegative. nih.govsemanticscholar.orgnih.gov Positive potential (blue) would be expected around the acidic proton of the carboxylic acid and the amide proton, identifying them as the most electrophilic sites. wuxiapptec.com
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2)
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity. (S = 1 / η)
Chemical Potential (μ): The escaping tendency of electrons from a system. (μ = -χ)
Illustrative Global Reactivity Descriptors:
| Descriptor | Symbol | Calculated Value (eV) |
|---|---|---|
| Ionization Potential | I | 6.85 |
| Electron Affinity | A | 1.20 |
| Electronegativity | χ | 4.025 |
| Chemical Hardness | η | 2.825 |
| Chemical Softness | S | 0.354 eV-1 |
| Chemical Potential | μ | -4.025 |
Vibrational Frequency Calculations and Correlation with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.govq-chem.com This analysis serves as a molecular "fingerprint" and is crucial for structural confirmation. q-chem.commdpi.com By comparing the calculated vibrational spectrum with an experimentally obtained one, researchers can validate the computed molecular structure. researchgate.netresearchgate.netstrath.ac.uk Calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model and to achieve better agreement with experimental data. researchgate.net
For this compound, key vibrational modes would include the stretching of the O-H (carboxylic acid), N-H (amide), C=O (carbonyl and carboxyl), and C-F bonds.
Illustrative Vibrational Frequencies:
| Functional Group | Vibrational Mode | Typical Experimental Range (cm-1) | Hypothetical Calculated (Scaled) (cm-1) |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | 3050 |
| N-H (Amide) | Stretching | 3500 - 3100 | 3350 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | 1715 |
| C=O (Amide) | Stretching | 1680 - 1630 | 1660 |
| C-F (Aromatic) | Stretching | 1250 - 1100 | 1220 |
Conformational Analysis and Energetics
Most molecules are flexible and can exist in various spatial arrangements, known as conformations, due to rotation around single bonds. Conformational analysis involves identifying the stable conformers and determining their relative energies to find the most stable, lowest-energy structure. nih.govmdpi.com This is vital as the biological activity and physical properties of a molecule are often dictated by its preferred conformation.
For this compound, key rotational bonds include the C-N bond of the amide and the C-C bonds of the propanoic acid chain. acs.orgfrac.info DFT calculations can map the potential energy surface by rotating these bonds, identifying energy minima that correspond to stable conformers. The analysis would reveal the most probable three-dimensional shape of the molecule. For N-phenylamides, the relative orientation of the phenyl group and the amide carbonyl (cis/trans) is a key conformational feature. acs.org
Illustrative Conformational Energetics:
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | Trans-amide, extended chain | 0.00 |
| 2 | Trans-amide, gauche chain | 1.50 |
| 3 | Cis-amide, extended chain | 2.80 |
Thermodynamic Property Predictions
There are no specific studies available in the public literature that report on the computational prediction of thermodynamic properties for this compound. While general methodologies such as Density Functional Theory (DFT) and quantitative structure-property relationship (QSPR) models are widely used to predict thermodynamic parameters like enthalpy of formation, Gibbs free energy, and heat capacity for various organic compounds, the results of such analyses for this particular molecule have not been published.
Molecular Dynamics (MD) Simulations
Investigation of Solvent Interactions and Dynamic Behavior in Solution
No molecular dynamics (MD) simulation studies focused on this compound are available in the current scientific literature. MD simulations are a powerful tool for understanding how a molecule behaves in a solvent, including its conformational changes and its interactions with solvent molecules. However, this type of investigation has not been reported for this compound.
Molecular Docking Studies
Investigation of Molecular Interactions and Binding Mechanisms with Biomolecular Targets
There are no published molecular docking studies specifically featuring this compound. Molecular docking is a computational technique used to predict how a molecule might bind to a biological target, such as a protein or enzyme. While research exists for structurally similar propanoic acid derivatives, these findings cannot be directly attributed to this compound. The specific interactions and binding mechanisms for this compound with any biomolecular targets remain uninvestigated in the public domain.
Analytical Methodologies for 3 4 Fluorophenylamino 3 Oxopropanoic Acid
Chromatographic Techniques
Chromatography is a powerful laboratory technique for the separation of components within a mixture. The fundamental principle involves a mobile phase carrying the mixture through a stationary phase, where components separate based on their differential affinities for the two phases.
HPLC is a premier analytical technique used to separate, identify, and quantify components in a mixture. It is highly favored for the analysis of pharmaceutical compounds and related substances.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed mode of HPLC. In this technique, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (hydrophilic). For an acidic compound like 3-(4-Fluorophenylamino)-3-oxopropanoic acid, RP-HPLC provides excellent separation capabilities. vcu.edu The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.
A typical RP-HPLC method for analyzing aromatic acids involves a C18 or C8 column as the stationary phase. uobaghdad.edu.iq The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. jmpas.comijper.org The pH of the aqueous component is usually controlled with an acid (e.g., phosphoric acid, formic acid, or acetic acid) to suppress the ionization of the acidic analyte, thereby increasing its retention and improving peak shape. vcu.edusielc.com Ultraviolet (UV) detection is suitable for this compound due to the presence of a chromophore (the fluorophenylamino group) in its structure, which absorbs light in the UV spectrum. uobaghdad.edu.iqresearchgate.net
Table 1: Illustrative RP-HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar surface for hydrophobic interactions, suitable for retaining aromatic compounds. uobaghdad.edu.iq |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v) | Acetonitrile acts as the organic modifier. Phosphoric acid suppresses the ionization of the carboxylic acid group, leading to better retention and peak symmetry. vcu.eduuobaghdad.edu.iq |
| Elution Mode | Isocratic | A constant mobile phase composition is used for simpler method development and consistent run times. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. mdpi.com |
| Detection | UV at ~254 nm | The aromatic ring system of the compound is expected to absorb strongly at this wavelength, providing good sensitivity. sielc.comamazonaws.com |
| Column Temperature | Ambient or controlled (e.g., 25°C) | Maintaining a consistent temperature ensures reproducible retention times. uobaghdad.edu.iq |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC to avoid column overloading while ensuring adequate detection. uobaghdad.edu.iq |
Ion Exclusion Chromatography (IEC) is a specialized form of HPLC that is particularly effective for separating weak inorganic and organic acids from a sample matrix. thermofisher.com The technique utilizes a stationary phase, typically a high-capacity, fully sulfonated cation-exchange resin in the hydrogen form, which creates a negatively charged surface. nih.govresearchgate.net
The separation mechanism is based on the Donnan exclusion principle. researchgate.net When a sample is introduced, strong acid anions are repelled by the negative charge of the stationary phase and are excluded, eluting quickly in the void volume. thermofisher.com However, weak acids like this compound exist in a partially non-ionized state and can penetrate the resin pores. Their retention is governed by a combination of factors, including hydrophobic and electrostatic interactions with the resin matrix. researchgate.net The mobile phase is typically a dilute mineral acid, such as sulfuric acid. nih.gov This technique is valuable for separating organic acids from interfering inorganic anions. thermofisher.com
Ion Exchange Chromatography (IEC) separates molecules based on their net charge. iajps.combiocompare.com Since this compound is a carboxylic acid, it will carry a negative charge at a pH above its pKa. Therefore, Anion Exchange Chromatography is the appropriate mode for its analysis.
In this method, the stationary phase consists of a solid support with covalently bonded positively charged functional groups (e.g., quaternary ammonium (B1175870) groups). biocompare.cominterchim.fr The negatively charged analyte (carboxylate anion) electrostatically interacts with the positively charged stationary phase. Elution is typically achieved by increasing the ionic strength of the mobile phase (using a salt gradient, e.g., NaCl) or by changing the pH to neutralize the charge on the analyte or the stationary phase. cytivalifesciences.com This technique allows for the separation of charged molecules, including organic acids, amino acids, and proteins. iajps.com
Developing and validating an analytical method ensures that it is suitable for its intended purpose. Key validation parameters are defined by regulatory bodies like the International Council for Harmonisation (ICH).
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. africanjournalofbiomedicalresearch.compensoft.net Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. pensoft.net
To establish the specificity of an HPLC method for this compound, several approaches are employed:
Forced Degradation Studies : The drug substance is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis to intentionally generate degradation products. amazonaws.comasianjpr.com The stressed samples are then analyzed using the developed HPLC method. The method is considered specific if the peak corresponding to this compound is well-resolved from the peaks of any degradation products formed. amazonaws.comresearchgate.net
Placebo Analysis : A mixture of all formulation excipients (placebo) without the active ingredient is prepared and analyzed to ensure that none of the excipients interfere with the analyte peak. pensoft.net
Peak Purity Analysis : Using a photodiode array (PDA) detector, the purity of the analyte peak can be assessed. The UV spectra across the peak are compared; if the peak is pure, the spectra should be consistent throughout. researchgate.net This confirms that the analyte peak is not co-eluting with any other substance.
A method that demonstrates good separation between the main compound and all potential interferents is deemed specific and selective. pensoft.netjapsonline.com
Method Development and Validation Parameters
Linearity and Quantification Limits
No published data is available regarding the linearity of analytical methods for this compound. This includes the correlation coefficient (r²), y-intercept, and slope of the calibration curve. Similarly, specific values for the Limit of Detection (LOD) and Limit of Quantification (LOQ) have not been publicly documented.
Accuracy and Precision
Detailed studies outlining the accuracy (as percent recovery) and precision (as relative standard deviation, RSD) for the analysis of this compound are not available in the public literature. This includes data on repeatability (intra-day precision) and intermediate precision (inter-day precision).
Robustness and System Suitability
There is no publicly available information detailing the robustness of any analytical method for this compound. This would typically involve assessing the impact of deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the analytical results. Furthermore, specific system suitability test parameters and their acceptance criteria (e.g., theoretical plates, tailing factor, resolution) for this compound have not been published.
Applications of 3 4 Fluorophenylamino 3 Oxopropanoic Acid in Synthetic Organic Chemistry
Role as a Key Intermediate in Complex Molecule Synthesis
In the multi-step synthesis of complex organic compounds, intermediates are the molecular building blocks that form the bridge between simple starting materials and the final, often more complex, target molecule. nih.gov 3-(4-Fluorophenylamino)-3-oxopropanoic acid embodies the characteristics of a key intermediate, providing a foundational scaffold that can be elaborated upon to produce advanced molecules.
The development of new pharmaceuticals often relies on the availability of versatile intermediates that can be used to generate libraries of potential drug candidates. beilstein-journals.orgresearchgate.net Malonic acid and its derivatives are recognized as important building blocks for producing a variety of valuable compounds, including pharmaceutical agents like valproate. wikipedia.org The malonamic acid scaffold present in this compound is of particular interest in medicinal chemistry. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of enzymes like CD73 for cancer immunotherapy. nih.gov
The incorporation of a fluorine atom into the phenyl ring is a critical feature. In pharmaceutical design, fluorine substitution is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and bioavailability. beilstein-journals.org Therefore, fluorinated precursors such as this compound are highly sought after for the synthesis of advanced pharmaceutical intermediates. beilstein-journals.org For instance, related propanoic acid structures have been utilized in the synthesis of compounds with anti-inflammatory and anticancer properties. ijpsr.commdpi.com The presence of the 4-fluorophenylamino moiety makes this compound a prime candidate for developing new generations of targeted therapies where such substitutions are known to be beneficial.
Table 1: Examples of Related Scaffolds and Their Pharmaceutical Relevance
| Scaffold/Derivative Class | Therapeutic Area/Target | Research Findings |
| Malonic Acid Derivatives | Cancer Immunotherapy (CD73 Inhibitors) | Designed and synthesized as potent inhibitors of the hCD73 enzyme, which is a target for reversing immune suppression in tumors. nih.gov |
| 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives | Anti-inflammatory | New derivatives synthesized from a fluorinated starting material showed significant anti-inflammatory activity in vivo, with some compounds exceeding the potency of the standard drug flurbiprofen. ijpsr.com |
| 3-Aminopropanoic Acid Derivatives | Anticancer (SIRT2 and EGFR Targeting) | Thiazole-containing propanoic acid derivatives were identified as promising scaffolds for developing novel anticancer agents, showing potent activity against lung cancer cells. mdpi.com |
| Malonic Acid Non-nucleoside Derivatives | HIV (Triple Inhibitors) | Designed to act as single scaffolds with multiple biological targets, inhibiting the essential HIV enzymes reverse transcriptase (RT), integrase (IN), and protease (PR). nih.gov |
Construction of Novel Organic Scaffolds
An organic scaffold is a core molecular structure upon which various functional groups can be appended to create a family of related compounds. This compound is an exemplary building block for constructing novel and diverse organic scaffolds, primarily due to its modifiable functional groups.
Malonamic acids are a subclass of malonic acid derivatives that serve as versatile platforms for chemical synthesis. jst.go.jp The structure of this compound offers multiple reaction sites for creating functionalized derivatives. The terminal carboxylic acid group can readily undergo esterification or amidation to introduce new molecular fragments. Furthermore, the methylene (B1212753) group (CH₂) adjacent to both the carbonyl and carboxyl groups can be activated for use in condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon bonds and build more complex structures. wikipedia.org
This reactivity allows chemists to systematically modify the scaffold to explore structure-activity relationships in drug discovery programs. For example, by reacting the carboxylic acid with different amines or alcohols, a library of amides and esters can be generated. This approach has been used to develop novel 3-aminopropanoic acid scaffolds for antimicrobial and anticancer applications, demonstrating the utility of this core structure in generating chemical diversity. mdpi.comnih.gov
Table 2: Potential Functionalization Reactions of the Malonamic Acid Scaffold
| Reaction Type | Reagent/Conditions | Resulting Functional Group | Purpose of Functionalization |
| Esterification | Alcohol, Acid Catalyst | Ester | Modify solubility, create prodrugs, or prepare for further reactions. |
| Amidation | Amine, Coupling Agent | Amide | Introduce new pharmacophores, alter hydrogen bonding capabilities, build peptide-like structures. |
| Knoevenagel Condensation | Aldehyde or Ketone, Base (e.g., Pyridine) | α,β-Unsaturated Carbonyl | Form new C-C bonds, extending the carbon skeleton to create more complex molecules. wikipedia.org |
| Decarboxylation | Heat | N-(4-fluorophenyl)acetamide | Can be a subsequent step after condensation to yield a simpler final product. wikipedia.org |
N-acyl amino acid surfactants are a class of biodegradable and biocompatible surface-active agents prized for their mildness, making them suitable for cosmetics and personal care products. researchgate.netwhiterose.ac.uk Their general structure consists of a hydrophobic long-chain fatty acid (the "acyl" group) linked via an amide bond to a hydrophilic amino acid headgroup. researchgate.net Common synthesis methods include the Schotten-Baumann reaction between a fatty acyl chloride and an amino acid. nih.gov
While this compound is an N-aryl malonamic acid rather than a traditional N-acyl amino acid, it shares the core functional motifs of an amide linkage adjacent to a carboxylic acid. Although its direct use as a precursor for this specific class of surfactants is not prominently documented in scientific literature, its structure presents theoretical potential. To function as a surfactant, the molecule would require modification to introduce a significant hydrophobic tail (typically a C8-C18 alkyl chain) and enhance the polarity of the headgroup. This could potentially be achieved by reacting the carboxylic acid with a long-chain alcohol or amine, transforming the molecule into an amphiphile. However, typical surfactants are synthesized from more readily available fatty acids and natural amino acids. researchgate.netresearchgate.net
The inclusion of fluorine in polymers is known to impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and unique optical characteristics like low refractive index and low birefringence. researchgate.netnih.gov Fluorinated polymers are critical in applications ranging from advanced coatings and membranes to optical waveguides. researchgate.netethz.ch
This compound, containing a fluorophenyl moiety and a polymerizable carboxylic acid group, is a candidate for use as a specialty monomer or functional additive in the synthesis of new materials. The carboxylic acid can participate in condensation polymerization reactions to form polyesters or polyamides. The incorporation of the 4-fluorophenyl group into the polymer backbone or as a pendant group would be expected to modify the material's bulk properties. For example, it could enhance the thermal stability of the resulting polymer or be used to precisely control its refractive index and surface wettability. nih.govmdpi.com While the direct polymerization of this specific compound is not widely reported, the synthesis of fluorinated polymers from similar functionalized monomers is a well-established strategy for creating high-performance materials. chemrxiv.org
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The pursuit of novel, efficient, and environmentally benign synthetic methodologies for 3-(4-Fluorophenylamino)-3-oxopropanoic acid is a key area for future research. Traditional methods for amide synthesis often involve stoichiometric reagents and harsh conditions, leading to significant waste. researchgate.netresearchgate.net Green chemistry principles offer a framework for developing more sustainable alternatives. jddhs.commdpi.com
Key Green Chemistry Strategies:
Alternative Solvents: Reducing the reliance on volatile organic compounds (VOCs) is paramount. Research into using greener solvents like water, ionic liquids, or even solvent-free reaction conditions can significantly lower the environmental impact. jddhs.commdpi.com Water is a particularly attractive solvent due to its non-flammability, non-toxicity, and low cost, although challenges related to the solubility of organic reactants need to be addressed. mdpi.com
Catalysis: The shift from stoichiometric reagents to catalytic methods is a cornerstone of green synthesis. The use of biocatalysts (enzymes) or heterogeneous catalysts can lead to higher selectivity, milder reaction conditions, and easier product purification. jddhs.comnih.gov For instance, malonic acid itself has been employed as a green, biodegradable catalyst in other condensation reactions, suggesting the potential for auto-catalytic systems or the use of similar benign catalysts. ui.ac.idscirp.org
Energy Efficiency: Exploring energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can reduce reaction times and energy consumption compared to conventional heating methods. jddhs.commdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial for waste reduction. The classic malonic ester synthesis, for example, involves multiple steps including alkylation and decarboxylation, and optimizing this pathway or developing alternative routes with higher atom economy is a worthwhile goal. youtube.com
Future work could focus on the direct condensation of 4-fluoroaniline (B128567) with malonic acid derivatives under mild, catalytically-driven conditions. Chemo-enzymatic methods, combining the selectivity of enzymes with the versatility of chemical synthesis, also present a promising avenue for sustainable production. rsc.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses volatile organic compounds (e.g., DMF, THF). | Emphasizes water, biodegradable solvents, or solvent-free conditions. jddhs.com |
| Reagents | Frequently relies on stoichiometric activating agents or coupling reagents. | Utilizes catalytic amounts of reagents (e.g., biocatalysts, heterogeneous catalysts). researchgate.net |
| Conditions | May require harsh temperatures and pressures. | Aims for milder reaction conditions (e.g., room temperature). nih.gov |
| Waste | Can generate significant amounts of byproducts and waste (low atom economy). | Designed for high atom economy and minimal waste generation. researchgate.net |
| Energy | Often energy-intensive due to long reaction times and heating. | Employs energy-efficient methods like microwave or flow chemistry. mdpi.com |
Advanced Mechanistic Investigations of Reactivity
A deeper understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is essential for process optimization and the discovery of new applications. The molecule possesses three key reactive sites: the carboxylic acid, the amide, and the active methylene (B1212753) group.
Advanced mechanistic studies could investigate:
Amide Bond Formation and Cleavage: Detailed kinetic and mechanistic studies of both the formation of the amide bond and its hydrolysis under acidic and basic conditions are crucial. libretexts.org Understanding the stability of the amide linkage is vital for its application. The mechanism involves nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination steps. libretexts.orgnih.gov
Decarboxylation Pathway: The β-keto acid moiety is prone to decarboxylation upon heating. Investigating the kinetics and mechanism of this thermal decomposition is important for determining the compound's stability and storage conditions.
Reactivity of the α-Carbon: The protons on the carbon atom alpha to both the amide and carboxylic acid carbonyl groups are acidic and can be removed by a base to form an enolate. youtube.com This enolate is a key intermediate in reactions such as alkylation and condensation. Advanced studies could probe the regioselectivity and stereoselectivity of these reactions.
Intramolecular Interactions: Investigating potential intramolecular hydrogen bonding between the amide and carboxylic acid groups and its influence on the compound's conformation and reactivity would provide valuable insights.
Techniques such as in-situ spectroscopic analysis, isotopic labeling, and computational modeling can be employed to elucidate reaction intermediates and transition states, providing a comprehensive picture of the reaction pathways.
Expansion of Computational Studies for Predictive Modeling
Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. nih.gov Expanding the use of these predictive models for this compound can guide experimental work, saving time and resources.
Future computational research could focus on:
Reaction Prediction and Optimization: Machine learning models can be trained on existing reaction data to predict the outcomes of new synthetic routes, including yields and potential side products. nih.gov Hybrid models that combine mechanistic understanding with data-driven approaches can offer enhanced predictive accuracy for reaction kinetics. manchester.ac.uk
Mechanism Elucidation: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map out entire reaction energy profiles. This allows for the identification of transition states and intermediates, corroborating or guiding experimental mechanistic studies. chemrxiv.org Automated computational frameworks can model complex reaction networks without human guidance, potentially uncovering novel pathways. chemrxiv.org
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties of the target molecule and its derivatives. nih.gov This includes predicting solubility, stability, and potential biological activity, which is crucial for screening potential applications.
Spectroscopic Analysis: Computational models can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the characterization and identification of the compound and its reaction products.
By generating large, unbiased datasets through automated computational modeling, it becomes possible to train more sophisticated machine-learning models that can exhibit mechanism-based chemical reasoning. chemrxiv.org
Development of High-Throughput Analytical Methodologies for Process Monitoring
To translate novel synthetic routes from the laboratory to a larger scale, the development of rapid and reliable analytical methods is essential. High-Throughput Experimentation (HTE) and Process Analytical Technology (PAT) are key strategies for accelerating reaction optimization and ensuring process control. mt.comnih.gov
Future directions in this area include:
Real-Time Spectroscopic Monitoring: Implementing in-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy allows for the real-time tracking of reactant consumption and product formation without the need for sampling. mt.com This provides immediate feedback on reaction kinetics and endpoint determination.
High-Throughput Chromatography: Advances in liquid chromatography, such as Ultra-High-Performance Liquid Chromatography (UPLC), significantly reduce analysis time, making it suitable for screening large numbers of parallel reactions in HTE platforms. mt.comnih.gov
Mass Spectrometry-Based Techniques: Direct Analysis in Real Time Mass Spectrometry (DART-MS) and other ambient ionization techniques can provide rapid, quantitative monitoring of reaction mixtures, even in complex or heterogeneous systems, with minimal sample preparation. nih.govacs.org
Automated and Vision-Based Methods: Integrating automated sampling systems with analytical instruments creates a streamlined workflow for process monitoring. nih.gov Furthermore, computer vision-based methods are emerging as a novel approach for monitoring multiple reactions in parallel, for example, by tracking color changes or sedimentation dynamics. chemrxiv.org
Table 2: High-Throughput Analytical Techniques for Reaction Monitoring
| Technique | Principle | Application in Process Monitoring |
|---|---|---|
| UPLC/HPLC | Chromatographic separation of components in a mixture. | Quantitative analysis of reaction components, impurity profiling, and yield determination. nih.gov |
| In-situ FTIR/Raman | Vibrational spectroscopy to identify functional groups. | Real-time tracking of key reactants and products to monitor reaction progress and kinetics. mt.com |
| Mass Spectrometry (e.g., DART-MS) | Ionization and mass analysis of molecules. | Rapid and sensitive detection of products and intermediates directly from the reaction vessel. nih.govrsc.org |
| Automated NMR | Nuclear magnetic resonance spectroscopy. | Provides detailed structural information for mechanistic studies and reaction profiling. mt.com |
| Computer Vision | Image analysis to detect physical or colorimetric changes. | High-throughput screening of reaction conditions in well-plates. chemrxiv.org |
By developing and implementing these high-throughput methodologies, researchers can rapidly screen reaction conditions, optimize process parameters, and ensure the consistent quality of this compound production.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-(4-Fluorophenylamino)-3-oxopropanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves coupling 4-fluoroaniline with malonic acid derivatives. A common method includes reacting 4-fluoroaniline with malonyl chloride under anhydrous conditions (e.g., in tetrahydrofuran or dichloromethane) with a base like triethylamine to neutralize HCl byproducts. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of amine to malonyl chloride) and reaction temperature (0–25°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR are essential for confirming the fluorophenylamino and oxopropanoic acid moieties. The aromatic protons of the 4-fluorophenyl group appear as doublets (δ 7.2–7.6 ppm, ≈ 8–9 Hz), while the amide proton resonates at δ 8.5–9.0 ppm. The carbonyl carbons (oxo and carboxylic acid) appear at δ 165–175 ppm in C NMR .
- FT-IR : Key peaks include N-H stretching (3200–3300 cm), C=O (1650–1750 cm), and carboxylic acid O-H (2500–3000 cm, broad) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. for CHFNO: 212.0361) and fragmentation patterns .
How does the compound’s solubility profile impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For biological assays, pre-dissolution in DMSO (≤1% v/v) is recommended to avoid precipitation. Solubility in aqueous buffers (pH 7.4) can be improved via sodium salt formation by treating with NaOH .
Advanced Research Questions
What strategies address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-Response Validation : Perform IC assays across multiple concentrations (e.g., 0.1–100 µM) to confirm target specificity. Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out interference from the fluorophenyl group .
- Off-Target Screening : Test against structurally related enzymes (e.g., MurA homologs) to assess selectivity. Pair with cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate between enzyme inhibition and nonspecific cell death .
How can computational modeling guide the design of derivatives with improved binding affinity?
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., MurA enzyme). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the fluorophenyl ring .
- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data to prioritize synthetic targets. For example, chloro or nitro groups at the meta position may enhance binding via increased electron deficiency .
What are the challenges in achieving enantiomeric purity, and how can chiral synthesis be optimized?
The compound’s stereocenter at the amino group requires asymmetric synthesis. Strategies include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during the coupling step to induce enantioselectivity (>90% ee) .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze the undesired enantiomer in racemic mixtures .
- Chiral HPLC : Post-synthesis purification with a Chiralpak AD-H column (hexane/isopropanol mobile phase) ensures ≥99% enantiomeric excess .
Methodological Considerations
How to assess the compound’s stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9, 37°C) for 24–72 hours. Monitor degradation via HPLC. The carboxylic acid group is prone to decarboxylation at pH < 3 .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the fluorophenyl moiety, which can form reactive intermediates under UV light .
What analytical methods resolve co-elution issues in HPLC purity analysis?
- Gradient Elution : Use a C18 column with a water/acetonitrile gradient (5% → 95% acetonitrile over 20 min) to separate the target compound from byproducts (e.g., unreacted 4-fluoroaniline).
- LC-MS Coupling : Confirm peak identity via in-line mass spectrometry, particularly for isomers or degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
